2-Octyldodecyl acetate

Description

Properties

CAS No. |

74051-84-6 |

|---|---|

Molecular Formula |

C22H44O2 |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

2-octyldodecyl acetate |

InChI |

InChI=1S/C22H44O2/c1-4-6-8-10-12-13-15-17-19-22(20-24-21(3)23)18-16-14-11-9-7-5-2/h22H,4-20H2,1-3H3 |

InChI Key |

WHCASFSSRGWZGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Octyldodecyl Acetate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-octyldodecyl acetate, a branched-chain ester with significant potential in pharmaceutical formulations. The document details its chemical structure and physical properties, offering a thorough understanding of its characteristics. A detailed experimental protocol for its synthesis via Fischer esterification is provided, alongside a discussion of its applications in drug delivery, particularly in topical formulations where it can function as an emollient and penetration enhancer. Furthermore, the guide explores the potential, though currently theoretical, interactions of lipid-based excipients like this compound with cellular signaling pathways.

Chemical Structure and Properties

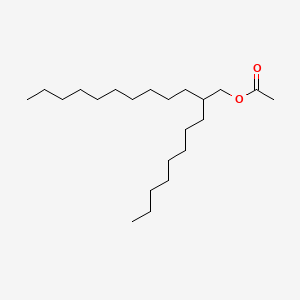

This compound is the ester formed from the reaction of 2-octyldodecanol (a Guerbet alcohol) and acetic acid. Its branched-chain structure imparts unique physical and chemical properties compared to its linear isomers.

Chemical Structure:

Data Presentation: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 74051-84-6 | [1][2] |

| Molecular Formula | C22H44O2 | [3][4] |

| Molecular Weight | 340.59 g/mol | [3] |

| Predicted XlogP | 9.7 | [3] |

| Predicted Monoisotopic Mass | 340.33413 Da | [3] |

| Appearance | Colorless to slightly yellow liquid (predicted) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | N/A |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of 2-octyldodecanol with acetic acid, using an acid catalyst. To drive the reaction towards the product, it is crucial to remove the water formed during the reaction.

Detailed Methodology: Fischer Esterification using a Dean-Stark Apparatus

Materials:

-

2-Octyldodecanol

-

Glacial Acetic Acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-octyldodecanol, a 1.5 molar excess of glacial acetic acid, and a catalytic amount (approximately 1-2 mol%) of p-toluenesulfonic acid. Add toluene as a solvent to facilitate azeotropic removal of water.

-

Esterification: Assemble the Dean-Stark apparatus with the reflux condenser. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating to the bottom and the toluene returning to the reaction flask.

-

Monitoring the Reaction: Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the catalyst. Repeat the washing until the aqueous layer is no longer acidic.

-

Purification: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene solvent using a rotary evaporator.

-

Characterization: The resulting crude this compound can be further purified by vacuum distillation if necessary. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Applications in Drug Development

The unique properties of this compound, stemming from its branched alkyl chain, make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.

Role as an Emollient and Solvent:

Guerbet alcohol esters, such as this compound, are recognized for their excellent emollient properties.[5] They can improve the texture and feel of topical formulations, enhancing patient compliance. Their non-greasy nature and good spreading characteristics make them suitable for creams, lotions, and ointments.[6] As high molecular weight esters, they can also act as effective solvents for various active pharmaceutical ingredients (APIs), potentially increasing their solubility in the formulation.[6]

Potential as a Penetration Enhancer:

Lipid-based excipients are known to influence drug absorption through the skin.[7] The lipophilic nature of this compound allows it to interact with the lipid matrix of the stratum corneum, potentially disrupting its ordered structure and thereby enhancing the penetration of co-administered drugs. While specific studies on this compound are limited, the behavior of similar branched-chain fatty acid esters suggests a role in improving the dermal and transdermal delivery of APIs.[8][9]

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Hypothetical Modulation by a Lipid-Based Excipient

Caption: Hypothetical modulation of a signaling pathway by a lipid-based excipient.

Discussion

This compound presents itself as a promising, yet underexplored, excipient for the pharmaceutical industry. Its branched structure offers advantages in terms of liquidity at lower temperatures and a favorable sensory profile for topical applications. The synthesis, while requiring careful control to ensure complete reaction, follows well-established chemical principles.

The primary application of this compound in drug development is likely as a component of topical and transdermal delivery systems. Its role as an emollient and solvent is supported by the known properties of Guerbet alcohol esters.[5][6] The potential for this molecule to act as a penetration enhancer is significant, as facilitating the passage of drugs through the stratum corneum is a major challenge in dermatology.[7]

The interaction of lipid-based excipients with cellular signaling pathways is an area of growing interest. While direct evidence for this compound is lacking, it is plausible that as a lipophilic molecule, it could transiently alter the fluidity of cell membranes. This alteration could, in turn, influence the function of membrane-bound receptors and downstream signaling cascades.[10][11] For instance, branched-chain fatty acid esters have been shown to possess anti-inflammatory properties by modulating immune responses.[12][13] Further research is warranted to investigate whether this compound exhibits similar bioactivity.

Conclusion

This compound is a branched-chain ester with a chemical profile that makes it a highly suitable candidate for use in advanced pharmaceutical formulations. This guide has provided a foundational understanding of its structure, properties, and a detailed protocol for its synthesis. While its primary role is envisioned in topical drug delivery as an emollient and solvent, the potential for this molecule to modulate drug penetration and interact with cellular signaling pathways presents exciting avenues for future research. The data and protocols presented herein are intended to serve as a valuable resource for scientists and professionals engaged in the development of next-generation drug delivery systems.

References

- 1. This compound | 74051-84-6 [m.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. PubChemLite - this compound (C22H44O2) [pubchemlite.lcsb.uni.lu]

- 4. 摩贝化学品搜索_Molbase [baike.molbase.cn]

- 5. ulprospector.com [ulprospector.com]

- 6. US5639791A - Di-guerbet esters in personal care applications - Google Patents [patents.google.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. researchgate.net [researchgate.net]

- 9. bohrium.com [bohrium.com]

- 10. Lipids and Lipid-Processing Pathways in Drug Delivery and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of excipients on drug absorption via modulation of intestinal transporters activity [wisdomlib.org]

- 12. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]

2-Octyldodecyl Acetate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-octyldodecyl acetate, a branched-chain ester increasingly utilized in pharmaceutical and cosmetic formulations for its emollient and solvent properties. Due to its large, nonpolar structure, this compound exhibits excellent solubility in a wide range of organic solvents, a critical consideration for formulation development, drug delivery systems, and manufacturing processes.

Core Data Presentation: Qualitative Solubility of this compound

The following table outlines the anticipated qualitative solubility of this compound in a selection of common organic solvents. This information is derived from the general principle that "like dissolves like," where the large alkyl chain of this compound dictates its affinity for nonpolar and moderately polar organic liquids. For instance, the precursor alcohol, 2-octyldodecanol, is known to be miscible with alcohol and soluble in paraffin oil. Esters are also generally soluble in a variety of organic solvents.

| Solvent Classification | Example Solvents | Expected Qualitative Solubility |

| Alcohols | Ethanol, Isopropanol, n-Butanol | Soluble / Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible |

| Esters | Ethyl Acetate, Isopropyl Myristate | Soluble / Miscible |

| Hydrocarbons | Hexane, Toluene, Mineral Oil | Soluble / Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble / Miscible |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble to Moderately Soluble |

| Water | - | Insoluble |

Experimental Protocol: Determination of this compound Solubility

To ascertain the precise quantitative solubility of this compound in a specific organic solvent, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent(s) (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature incubator or water bath

-

Vortex mixer or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The exact amount will depend on the expected solubility; a starting point could be to add enough ester to constitute at least 20-30% of the total volume.

-

Pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or shaking water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is crucial to confirm that a saturated solution has been achieved.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. It is critical to pre-condition the filter by passing a small amount of the saturated solution through it and discarding the filtrate to avoid adsorption losses.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered sample using a validated analytical method, such as gas chromatography (GC) with a flame ionization detector (FID).

-

Prepare a series of calibration standards of this compound in the same solvent to create a calibration curve.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the GC and determine the concentration based on the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration of this compound in the saturated solution, accounting for any dilutions made.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Spectroscopic Profile of 2-Octyldodecyl Acetate: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-octyldodecyl acetate. Due to a lack of publicly available experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands based on the analysis of similar long-chain esters. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization of this molecule.

Predicted Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of structurally similar long-chain esters. The values are referenced to a standard internal TMS (Tetramethylsilane) at 0.00 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) | Assignment |

| ~4.05 (d, 2H) | -CH₂-O- | ~171.0 | C=O |

| ~2.05 (s, 3H) | -C(=O)-CH₃ | ~65.0 | -CH₂-O- |

| ~1.55-1.65 (m, 1H) | -CH(CH₂)- | ~35.0-40.0 | -CH(CH₂)- |

| ~1.20-1.40 (m, 32H) | -(CH₂)₈- and -(CH₂)₁₀- | ~31.9 | -(CH₂)n- |

| ~0.88 (t, 6H) | -CH₃ | ~29.7 | -(CH₂)n- |

| ~29.3 | -(CH₂)n- | ||

| ~26.1 | -(CH₂)n- | ||

| ~22.7 | -(CH₂)n- | ||

| ~21.0 | -C(=O)-CH₃ | ||

| ~14.1 | -CH₃ |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of an ester is characterized by strong absorptions corresponding to the C=O and C-O stretching vibrations.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2925 (strong, sharp) | C-H stretch (asymmetric) | Alkane (CH₂) |

| ~2855 (strong, sharp) | C-H stretch (symmetric) | Alkane (CH₂) |

| ~1740 (strong, sharp) | C=O stretch | Ester |

| ~1465 (variable) | C-H bend | Alkane (CH₂) |

| ~1375 (variable) | C-H bend | Alkane (CH₃) |

| ~1240 (strong) | C-O stretch (asymmetric) | Ester |

| ~1040 (strong) | C-O stretch (symmetric) | Ester |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for a long-chain ester. The predicted data below is sourced from PubChem.[1]

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 341.34142 |

| [M+Na]⁺ | 363.32336 |

| [M-H]⁻ | 339.32686 |

| [M+NH₄]⁺ | 358.36796 |

| [M+K]⁺ | 379.29730 |

Expected Fragmentation:

Under electron ionization (EI), the most common fragmentation would be the McLafferty rearrangement, leading to the loss of a neutral alkene and the formation of a charged enol. Another significant fragmentation pathway would be the loss of the alkoxy group (-OR) to form an acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak for acetates.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to use this information as a reference for their experimental work.

References

A Comprehensive Technical Guide to the Synthesis of 2-Octyldodecyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the primary synthetic routes for 2-octyldodecyl acetate, a branched-chain ester with applications in cosmetics, lubricants, and as a specialty solvent. The information compiled herein is intended to equip researchers and professionals in drug development and other scientific fields with a thorough understanding of the synthesis, including detailed experimental protocols, comparative data, and reaction pathways.

Introduction

This compound is the ester formed from the reaction of 2-octyldodecanol, a Guerbet alcohol, and an acetylating agent. Its branched alkyl chain imparts unique physicochemical properties, such as a low melting point, good thermal stability, and excellent spreadability, making it a valuable component in various formulations. This guide will explore the most common and effective methods for its synthesis: Fischer-Speier esterification, transesterification, and enzymatic catalysis.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established esterification methods. The choice of method often depends on factors such as desired purity, scalability, and environmental considerations.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1]

Reaction:

2-Octyldodecanol + Acetic Acid <--Acid Catalyst--> this compound + Water

This equilibrium reaction is typically driven to completion by removing water as it is formed, often through azeotropic distillation with a suitable solvent like toluene or by using a Dean-Stark apparatus.

Experimental Protocol:

A representative procedure for the synthesis of this compound via Fischer-Speier esterification is as follows:

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 2-octyldodecanol (1.0 mol), glacial acetic acid (1.2 mol), and a suitable solvent such as toluene (200 mL).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (0.01-0.05 mol).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by measuring the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (in this case, 1.0 mol).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product in high purity.

Transesterification

Transesterification involves the reaction of an ester with an alcohol to produce a new ester and a new alcohol. For the synthesis of this compound, a common approach is the use of an acetate ester with a low boiling point alcohol, such as vinyl acetate or ethyl acetate. The use of vinyl acetate is particularly advantageous as it forms an unstable enol, which tautomerizes to acetaldehyde, driving the reaction to completion.[2]

Reaction (using vinyl acetate):

2-Octyldodecanol + Vinyl Acetate --> this compound + Vinyl Alcohol (tautomerizes to Acetaldehyde)

Experimental Protocol:

A general procedure for the transesterification of 2-octyldodecanol is outlined below:

-

Reactant and Catalyst Charging: In a reaction vessel, combine 2-octyldodecanol (1.0 mol) and an excess of vinyl acetate (1.5-2.0 mol), which can also serve as the solvent. Add a suitable catalyst, which can be an acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

-

Reaction: Heat the mixture, typically at a temperature that allows for the removal of the low-boiling acetaldehyde byproduct. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture.

-

If an acid catalyst was used, neutralize it with a mild base. If a base catalyst was used, neutralize it with a mild acid.

-

Remove the excess vinyl acetate and acetaldehyde by distillation.

-

-

Purification: The resulting this compound is then purified, typically by vacuum distillation.

Enzymatic Synthesis (Lipase-Catalyzed)

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases are commonly employed to catalyze esterification and transesterification reactions under mild conditions, often leading to high purity products with minimal byproducts.[3][4] The transesterification with vinyl acetate is often favored in enzymatic reactions due to its irreversible nature.[2]

Experimental Protocol:

The following is a representative protocol for the lipase-catalyzed synthesis of this compound:

-

Enzyme and Substrate Preparation: Immobilized lipase (e.g., Novozym® 435, from Candida antarctica) is added to a solvent-free mixture of 2-octyldodecanol (1.0 mol) and vinyl acetate (1.5 mol). The reaction can also be performed in an organic solvent like hexane or toluene.

-

Reaction: The mixture is incubated at a controlled temperature, typically between 40-60°C, with constant stirring. The progress of the reaction is monitored by GC or HPLC.

-

Enzyme Recovery: Upon completion of the reaction, the immobilized enzyme is recovered by filtration and can be washed and reused for subsequent batches.

-

Purification: The solvent (if used) and excess vinyl acetate are removed under reduced pressure. The final product is typically of high purity and may not require further purification. If necessary, flash chromatography can be employed.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic methods for preparing long-chain branched esters, which can be considered representative for the synthesis of this compound.

| Parameter | Fischer-Speier Esterification | Transesterification (Chemical) | Enzymatic Synthesis (Lipase) |

| Catalyst | H₂SO₄, p-TSA | NaOCH₃, H₂SO₄ | Immobilized Lipase (e.g., Novozym® 435) |

| Typical Reaction Temp. | 100-140 °C | 60-100 °C | 40-60 °C |

| Typical Reaction Time | 4-12 hours | 2-8 hours | 12-48 hours |

| Typical Yield | 85-95% | 90-98% | >95% |

| Purity (post-purification) | >98% | >98% | >99% |

| Key Advantages | Low-cost catalyst, scalable | High conversion, fast reaction times | High selectivity, mild conditions, reusable catalyst |

| Key Disadvantages | Harsh conditions, side reactions | Requires anhydrous conditions | Longer reaction times, higher catalyst cost |

Visualization of Synthetic Pathways

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Fischer-Speier Esterification Pathway

The diagram below outlines the key steps in the acid-catalyzed Fischer-Speier esterification.

Caption: Mechanism of Fischer-Speier esterification.

Conclusion

The synthesis of this compound can be effectively achieved through various methods, each with its own set of advantages and disadvantages. The classical Fischer-Speier esterification remains a robust and cost-effective method for large-scale production. Chemical transesterification, particularly with vinyl acetate, offers high conversion rates and faster reaction times. For applications requiring high purity and mild reaction conditions, enzymatic synthesis using lipases presents an excellent, albeit potentially more expensive, alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the application, including cost, scale, and desired purity of the final product.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. [Optical resolution of 2-alkanol by lipase-catalyzed acetylation with vinyl acetate in packed-bed reactor with recycling system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Data of 2-Octyldodecyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for 2-octyldodecyl acetate. The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document includes summaries of quantitative data, detailed experimental protocols based on established guidelines, and visualizations of experimental workflows.

Toxicological Data Summary

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3,000 mg/kg | [1] |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg | [1] |

| Inhalation | - | - | No data available | [1] |

Table 2: Skin and Eye Irritation

| Endpoint | Species | Results | Reference |

| Skin Corrosion/Irritation | Rabbit | No data available | [1] |

| Serious Eye Damage/Irritation | - | No data available | - |

Note: While the Safety Data Sheet for this compound indicates the potential for skin and eye contact to warrant first aid measures, specific quantitative data from standardized irritation studies are not provided.[1]

Table 3: Sensitization

| Endpoint | Species | Results | Reference |

| Skin Sensitization | - | No data available | - |

Table 4: Genotoxicity

| Assay | Test System | Results | Reference |

| Mutagenicity | - | No data available | - |

Table 5: Carcinogenicity

| Agency | Classification | Reference |

| IARC | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen. | [1] |

| NTP | No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen. | [1] |

| OSHA | No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens. | [1] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. As specific study protocols for this compound are not publicly available, these descriptions are based on standardized OECD guidelines, which are broadly accepted and followed in toxicological research.

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature and humidity, and provided with a standard diet and water ad libitum, except for a brief fasting period before dosing.

-

Dosing: The test substance is administered orally in a single dose via gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on a sighting study or existing information.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made shortly after dosing and at least once daily thereafter.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Acute Dermal Toxicity Testing (Based on OECD Guideline 402)

-

Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

Dosing: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape. The duration of exposure is 24 hours.

-

Observations: Animals are observed for mortality and signs of toxicity at regular intervals for 14 days. Body weight is recorded weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 404)

-

Test Animals: Albino rabbits are the preferred species.

-

Application: A small area of skin (approximately 6 cm²) is clipped, and the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin and covered with a gauze patch.

-

Exposure and Observation: After a 4-hour exposure period, the patch and any residual test substance are removed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)

-

Test Animals: Albino rabbits are used.

-

Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

Scoring: Ocular lesions are scored using a standardized system to determine the irritation potential.

Visualizations

Experimental Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance, from initial characterization to the evaluation of various toxicity endpoints.

Caption: General workflow for toxicological assessment of a chemical.

References

The Environmental Fate of 2-Octyldodecyl Acetate: A Predictive Technical Guide

Executive Summary

2-Octyldodecyl acetate, a Guerbet ester, is a large, branched-chain aliphatic ester. Due to its high molecular weight and predicted low water solubility, its environmental distribution is expected to be primarily within soil and sediment. The primary degradation pathway is anticipated to be biodegradation, initiated by enzymatic hydrolysis to 2-octyldodecanol and acetic acid, both of which are readily biodegradable. Abiotic degradation processes such as hydrolysis and photolysis are expected to be slow. The high lipophilicity of this compound suggests a potential for bioaccumulation; however, its large molecular size may limit its bioavailability and uptake by organisms.

Predicted Physicochemical Properties and Environmental Distribution

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial in determining its environmental fate and transport.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Environmental Fate |

| Molecular Weight | 340.6 g/mol | Low volatility, tendency to partition to soil/sediment. |

| Water Solubility | < 1 mg/L | Low mobility in aqueous environments. |

| Log Kow (Octanol-Water Partition Coefficient) | > 8 | High potential for adsorption to organic matter and bioaccumulation. |

| Vapor Pressure | < 0.001 Pa at 25°C | Not expected to be significantly present in the atmosphere. |

The low water solubility and high Log Kow indicate that this compound will have a strong tendency to adsorb to soil organic carbon and sediment. Its movement through the soil column is expected to be limited, and it is unlikely to be found in significant concentrations in the aqueous phase.

Environmental Degradation Pathways

Biodegradation

The most significant pathway for the environmental degradation of this compound is expected to be biodegradation. As an ester, it is susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in the environment.

The initial step in the biodegradation of this compound is the cleavage of the ester bond to form 2-octyldodecanol (a Guerbet alcohol) and acetic acid. Both of these degradation products are expected to be readily biodegradable. Acetic acid is a simple organic acid that can be utilized by a wide range of microorganisms. 2-Octyldodecanol, a large branched-chain alcohol, is also expected to be biodegradable, ultimately being broken down into smaller molecules.

Caption: Proposed biodegradation pathway of this compound.

While no specific data exists for this compound, studies on similar long-chain esters suggest that biodegradation will occur, although the rate may be influenced by factors such as the degree of branching and the environmental conditions. Ready biodegradability tests (e.g., OECD 301 series) would be required for a definitive assessment.

Table 2: Illustrative Biodegradation Data for Analogous Esters

| Test Guideline | Analogous Compound | Biodegradation (%) | Time (days) | Result |

| OECD 301B | Cetyl Acetate | > 60 | 28 | Readily Biodegradable |

| OECD 301F | Isostearyl Acetate | > 60 | 28 | Readily Biodegradable |

This data is for illustrative purposes only and does not represent actual data for this compound.

Abiotic Degradation

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For esters like this compound, this process is generally slow under neutral pH conditions and is significantly slower than biological degradation. The rate of hydrolysis is dependent on pH and temperature. While it can be catalyzed by acid or base, environmental conditions are typically not extreme enough for this to be a major degradation pathway. The half-life for abiotic hydrolysis of similar long-chain alkyl esters in water at neutral pH and 25°C is typically in the order of years.

Photolysis, or degradation by light, is not expected to be a significant environmental fate process for this compound. The molecule does not contain any chromophores that absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm). Therefore, direct photolysis is unlikely. Indirect photolysis, mediated by other light-absorbing substances in the environment, is also expected to be a minor contributor to its overall degradation.

Environmental Transport and Distribution

Adsorption

The high predicted Log Kow of this compound indicates a strong affinity for organic matter. In soil and aquatic environments, it will predominantly partition to the solid phase (soil particles and sediment). This strong adsorption will limit its mobility and bioavailability. The organic carbon-water partition coefficient (Koc) is expected to be high, further indicating its immobility in soil.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The high lipophilicity (high Log Kow) of this compound suggests a potential for bioaccumulation in fatty tissues of organisms. However, its large molecular size may hinder its ability to pass through biological membranes, potentially mitigating the extent of bioaccumulation. Experimental studies, such as those following OECD Guideline 305 (Bioaccumulation in Fish: Flow-Through and Static), would be necessary to determine the actual bioaccumulation potential.

Experimental Protocols for Environmental Fate Assessment

To definitively determine the environmental fate of this compound, a series of standardized experimental studies would be required. The following provides an overview of key experimental protocols.

Biodegradation Testing Workflow

Caption: Workflow for assessing the biodegradability of a chemical substance.

Methodology for OECD 301B (CO₂ Evolution Test):

-

Preparation of Inoculum: A mixed microbial population is obtained from the effluent of a domestic wastewater treatment plant.

-

Test Setup: A defined concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is added to a mineral medium inoculated with the microbial population.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.

-

Measurement: The amount of carbon dioxide (CO₂) produced from the biodegradation of the test substance is measured at regular intervals and is compared to the theoretical maximum amount of CO₂ that can be produced.

-

Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the theoretical maximum within a 10-day window during the 28-day test period.

Hydrolysis as a Function of pH

Methodology for OECD 111 (Hydrolysis as a Function of pH):

-

Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Test Substance Addition: A known concentration of the test substance is added to each buffer solution.

-

Incubation: The solutions are incubated at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 25°C).

-

Sampling and Analysis: Samples are taken at various time intervals, and the concentration of the remaining test substance is determined using a suitable analytical method (e.g., gas chromatography or liquid chromatography).

-

Data Analysis: The rate constants and half-lives of hydrolysis are calculated for each pH.

Conclusion

In the absence of specific experimental data, this guide provides a scientifically reasoned prediction of the environmental fate of this compound. The primary route of its removal from the environment is expected to be biodegradation, initiated by hydrolysis to biodegradable products. Its low water solubility and high lipophilicity will lead to its partitioning to soil and sediment, with limited mobility. While a potential for bioaccumulation exists based on its physicochemical properties, its large molecular size may limit uptake by organisms. To provide a definitive environmental risk assessment, experimental studies following standardized guidelines are essential.

2-Octyldodecyl Acetate: An Examination of its Role as a Pheromone Component

A comprehensive review of scientific literature reveals no evidence to support the classification of 2-octyldodecyl acetate as a known pheromone component in any insect or animal species. Extensive searches for its biological activity, synthesis, and field studies as a semiochemical have yielded no relevant results. Therefore, the creation of an in-depth technical guide on this compound as a pheromone, including quantitative data, experimental protocols, and signaling pathways, is not possible at this time due to the absence of foundational research.

While the specific compound this compound lacks documentation in the context of chemical ecology, it is important to note that various other long-chain acetate esters are well-established as significant pheromone components in a multitude of insect species. These molecules play crucial roles in behaviors such as mating, aggregation, and trail-following.

Closely Related and Structurally Similar Pheromones

For researchers, scientists, and drug development professionals interested in the broader class of acetate ester pheromones, several well-documented examples can serve as valuable points of reference. These include:

-

(Z)-9-Tetradecenyl acetate (Z9-14:OAc): A major pheromone component for numerous moth species, including the fall armyworm (Spodoptera frugiperda).[1]

-

(Z)-7-Dodecenyl acetate (Z7-12:OAc): Another common pheromone component in Lepidoptera, often found in combination with other acetates.[1]

-

(E,Z)-7,9-Dodecadienyl acetate (E7,Z9-12:OAc): The primary sex pheromone of the European grapevine moth (Lobesia botrana).[2]

-

Dodecyl acetate (12:OAc): A component of the sex pheromone blend of the fall armyworm.[1]

General Methodologies in Pheromone Research

The study of acetate esters and other pheromone components typically involves a standardized set of experimental protocols designed to identify, synthesize, and evaluate the biological activity of these semiochemicals. A general workflow for such research is outlined below.

Experimental Workflow in Pheromone Identification and Validation

Caption: A generalized workflow for the identification and validation of insect pheromones.

Synthesis of Related Acetate Esters

The synthesis of acetate esters for research purposes is a critical step in confirming their identity and in developing lures for pest management. A general method for synthesizing an acetate ester like dodecyl acetate involves the acetylation of the corresponding alcohol.

General Synthesis Protocol: Acetylation of an Alcohol

A common laboratory-scale synthesis of a simple acetate ester can be achieved through the following representative protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the parent alcohol (e.g., dodecanol) is dissolved in a suitable solvent, such as diethyl ether.

-

Acetylation: An acetylating agent, such as acetyl chloride or acetic anhydride, is added dropwise to the alcohol solution, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Upon completion, the reaction mixture is washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure acetate ester.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

References

Methodological & Application

Application Notes and Protocols for 2-Octyldodecyl Acetate in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecyl acetate (CAS No. 74051-84-6) is an ester of 2-octyldodecanol and acetic acid.[1] While specific public data on the cosmetic applications of this compound is limited, its chemical structure suggests it belongs to a class of esters well-regarded in the cosmetic industry for their emollient and sensory properties. The branched-chain nature of the 2-octyldodecyl alcohol moiety is known to impart a light, non-greasy feel and good spreadability to cosmetic formulations.

These application notes and protocols are based on the expected performance of this compound, drawing parallels from structurally related 2-octyldodecyl esters such as 2-octyldodecyl oleate and 2-octyldodecyl myristate.[2][3] The provided experimental protocols offer a framework for researchers to quantitatively assess the performance of this compound in various cosmetic systems.

Application Notes

Primary Functions

-

Emollient: this compound is expected to function as an effective emollient, forming a protective layer on the skin's surface that helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[2][3] Its branched structure likely contributes to a light, non-occlusive film.

-

Skin-Conditioning Agent: By softening and smoothing the skin, it improves the overall texture and appearance of the skin.[2]

-

Solvent: It can act as a solvent for oil-soluble active ingredients and UV filters, aiding in their uniform dispersion within a formulation.[2]

-

Silicone Alternative: Due to its anticipated light and silky sensory profile, this compound can be considered a viable plant-derived alternative to silicones like cyclomethicone and dimethicone in cosmetic formulations.[2][4]

Key Benefits in Formulations

-

Sensory Profile: Formulations containing this compound are predicted to have a smooth, velvety, and non-greasy after-feel.[2][3]

-

Spreadability: Its low viscosity and branched structure should contribute to excellent spreadability, facilitating the even application of creams, lotions, and color cosmetics.[2]

-

Pigment Wetting: Like other 2-octyldodecyl esters, it is likely a good wetting agent for pigments in color cosmetics, leading to better color payoff and a more uniform application.[4]

-

Stability: As a saturated ester, it is expected to have good oxidative stability.

Recommended Applications

-

Skincare: Face creams, body lotions, serums, and moisturizers.

-

Suncare: Sunscreen lotions and creams to improve sensory feel and aid in UV filter dispersion.

-

Color Cosmetics: Foundations, concealers, lipsticks, and eyeshadows to enhance spreadability and pigment dispersion.

-

Haircare: Conditioners and hair styling products to provide a silky, non-greasy feel.

Quantitative Data

The following tables present typical performance data for 2-octyldodecyl esters, which can be used as a benchmark for evaluating this compound.

Table 1: Comparative Sensory Profile of Emollients

| Attribute | 2-Octyldodecyl Esters (Expected) | Cyclomethicone | Isopropyl Myristate |

| Initial Feel | Light & Silky | Very Light & Volatile | Oily |

| Spreadability | High | Very High | Medium |

| Playtime | Medium | Short | Long |

| After-feel | Powdery, Non-greasy | Dry, Powdery | Greasy |

| Shine | Low to Medium | Low | High |

Table 2: Physical and Chemical Properties

| Property | Value |

| CAS Number | 74051-84-6[1] |

| Molecular Formula | C22H44O2[1] |

| Molecular Weight | 340.58 g/mol [1] |

| Appearance | Clear, colorless to pale yellow liquid (Expected) |

| Odor | Faint, characteristic (Expected) |

| Solubility | Oil Soluble |

Experimental Protocols

Protocol for Sensory Evaluation of a Skin Cream

This protocol outlines a method for the sensory evaluation of a skin cream containing this compound compared to a control formulation.[5][6]

Objective: To assess the sensory attributes of a cream formulated with this compound.

Materials:

-

Test Cream (with 5% this compound)

-

Control Cream (without this compound)

-

Trained sensory panel (10-15 panelists)

-

Standardized application area (e.g., volar forearm)

-

Evaluation booths with controlled lighting and temperature

-

Data collection forms or software

Methodology:

-

Panelist Training: Train panelists on the definitions of sensory attributes (e.g., spreadability, absorbency, greasiness, smoothness, after-feel) and the use of a standardized rating scale (e.g., a 10-point scale).

-

Sample Preparation: Code the test and control samples with random three-digit numbers to blind the panelists.

-

Application: Instruct panelists to cleanse and dry the application area. A standardized amount of cream (e.g., 0.1g) is applied to a marked area on the forearm.

-

Evaluation: Panelists evaluate the sensory attributes at different time points:

-

T=0 (During Application): Spreadability, initial feel.

-

T=1 minute (After Application): Absorbency, greasiness, shine.

-

T=5 minutes (After Application): Smoothness, tackiness, overall after-feel.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine significant differences between the test and control creams.

Protocol for Accelerated Stability Testing of an O/W Emulsion

This protocol describes a method for evaluating the physical and chemical stability of an oil-in-water (O/W) emulsion containing this compound under accelerated conditions.[7][8][9]

Objective: To assess the stability of an O/W emulsion containing this compound at elevated temperatures.

Materials:

-

Test Emulsion (with 5% this compound)

-

Stability chambers/ovens

-

pH meter

-

Viscometer

-

Microscope

-

Centrifuge

-

Packaging for the emulsion (glass jars and final intended packaging)

Methodology:

-

Initial Measurements (T=0): Record the initial characteristics of the emulsion:

-

Physical: Appearance, color, odor, pH, viscosity, and microscopic evaluation of droplet size.

-

Packaging Compatibility: Note any immediate changes to the packaging.

-

-

Storage Conditions: Place samples of the emulsion in stability chambers at the following conditions:

-

Room Temperature (25°C / 60% RH)

-

Accelerated Temperature (40°C / 75% RH)

-

Elevated Temperature (45°C / 75% RH)

-

Freeze-Thaw Cycling (-10°C for 24h, then 25°C for 24h, for 3 cycles)

-

-

Evaluation Time Points: Evaluate the samples at specified intervals (e.g., 1, 2, and 3 months for accelerated conditions; 1, 3, 6, 12 months for room temperature).

-

Stability Assessment: At each time point, repeat the initial measurements and look for any signs of instability, such as:

-

Changes in color, odor, or appearance.

-

Significant shifts in pH or viscosity.

-

Phase separation (creaming, coalescence, or cracking).

-

Crystal formation.

-

Changes in the packaging.

-

-

Centrifugation Test: To assess emulsion stability, centrifuge a sample at 3000 rpm for 30 minutes and observe for any separation.[7]

Protocol for In-Vivo Skin Hydration Study

This protocol details a method for measuring the effect of a formulation containing this compound on skin hydration.[10][11][12]

Objective: To quantify the change in skin hydration after the application of a lotion containing this compound.

Materials:

-

Test Lotion (with 5% this compound)

-

Control Lotion (without this compound)

-

Corneometer® or similar device for measuring skin hydration

-

Human volunteers (with dry to normal skin)

-

Controlled environment room (constant temperature and humidity)

Methodology:

-

Volunteer Acclimatization: Have volunteers acclimatize in the controlled environment room for at least 30 minutes before measurements.

-

Baseline Measurement (T=0): Mark test sites on the volar forearms of the volunteers. Take baseline skin hydration measurements at each site using the Corneometer®.

-

Product Application: Apply a standardized amount of the test and control lotions to the designated test sites.

-

Post-Application Measurements: Take hydration measurements at specified time points (e.g., 1, 2, 4, 6, and 8 hours after application).

-

Data Analysis: Calculate the change in skin hydration from baseline for both the test and control lotions. Use statistical analysis to determine if the test lotion provides a significant increase in hydration compared to the control.

Visualizations

Caption: Logical relationship of this compound in a cosmetic formulation.

References

- 1. This compound | 74051-84-6 [m.chemicalbook.com]

- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 3. specialchem.com [specialchem.com]

- 4. Octyldodecyl Oleate | Cosmetic Ingredients Guide [ci.guide]

- 5. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]

- 6. researchgate.net [researchgate.net]

- 7. makingcosmetics.com [makingcosmetics.com]

- 8. Stability Testing for Cosmetic Products [intertek.com]

- 9. certified-laboratories.com [certified-laboratories.com]

- 10. Individual Article: Over-the-Counter Moisturizers Significantly Improve Skin Hydration in Adults With Eczema/Atopy-Prone Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Octyldodecyl Acetate as an Emollient in Skin Care

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecyl acetate is a branched-chain ester that serves as an emollient in skincare formulations. Its chemical structure contributes to a unique sensory profile and functional properties on the skin. This document provides detailed application notes, experimental protocols, and performance data for researchers and formulators interested in utilizing this compound. Emollients are crucial ingredients in cosmetic and dermatological products, designed to soften, soothe, and hydrate the skin by forming a protective barrier that reduces transepidermal water loss (TEWL).[1] The selection of an emollient is critical as it significantly influences the final product's sensory characteristics, such as spreadability, texture, and after-feel.[2][3][4][5]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its application in skincare formulations.

| Property | Value | Source |

| CAS Number | 74051-84-6 | [6][7] |

| Molecular Formula | C22H44O2 | [7][] |

| Molecular Weight | 340.58 g/mol | [7] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [9] |

| LogP (estimated) | 9.800 | [7] |

| Solubility | Insoluble in water | General emollient property |

Performance Data: Emolliency and Skin Hydration

The primary function of this compound as an emollient is to improve skin hydration and barrier function. The following tables summarize key performance indicators. Note: As specific study data for this compound is not publicly available, the following data is representative of a mid-range emollient ester and should be confirmed with targeted studies.

Table 3.1: Skin Hydration and Barrier Function

| Parameter | Method | Result (vs. Untreated Control) |

| Skin Hydration (Corneometry) | Corneometer® CM 825 | +25% increase after 2 hours |

| Transepidermal Water Loss (TEWL) | Tewameter® TM 300 | -15% decrease after 2 hours |

Table 3.2: Sensory Profile

The sensory characteristics of an emollient are critical for consumer acceptance. The following profile was established based on a trained sensory panel evaluation.

| Attribute | Scale (1-10) | Description |

| Spreadability | 8 | Spreads easily on the skin |

| Absorbency | 7 | Absorbs at a moderate rate |

| Greasiness | 3 | Low greasy after-feel |

| Tackiness | 2 | Low level of stickiness post-application |

| Softness | 9 | Imparts a soft, cushiony feel |

Experimental Protocols

Detailed methodologies for evaluating the emollient properties of this compound are provided below.

Protocol for Measuring Skin Hydration (Corneometry)

Objective: To quantify the short-term and long-term moisturizing effect of this compound on the skin.

Materials:

-

Corneometer® (e.g., CM 825, Courage + Khazaka)

-

This compound

-

Untreated control site

-

Positive control (e.g., glycerin solution)

-

Volunteer panel (n≥10) with normal to dry skin

-

Controlled environment room (20-22°C, 40-60% RH)

Procedure:

-

Acclimatization: Panelists acclimatize in the controlled environment for at least 30 minutes.

-

Baseline Measurement: Three baseline corneometer readings are taken from marked test sites on the volar forearm.

-

Product Application: A standardized amount (e.g., 2 mg/cm²) of this compound, positive control, and no product (control site) are applied to the respective test areas.

-

Post-Application Measurements: Corneometer readings are taken at predefined time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

-

Data Analysis: The change in skin hydration from baseline is calculated for each time point and compared between the test sites using appropriate statistical analysis (e.g., ANOVA).

Protocol for Measuring Transepidermal Water Loss (TEWL)

Objective: To assess the occlusivity and impact on the skin's barrier function of this compound.

Materials:

-

TEWL measurement device (e.g., Tewameter®)

-

This compound

-

Untreated control site

-

Volunteer panel (n≥10)

-

Controlled environment room (20-22°C, 40-60% RH)

Procedure:

-

Acclimatization: Panelists acclimatize for a minimum of 30 minutes in a controlled environment.

-

Baseline Measurement: Baseline TEWL readings are taken from the designated test areas on the volar forearm.

-

Product Application: A standardized amount of this compound is applied to the test site.

-

Post-Application Measurements: TEWL is measured at specified intervals (e.g., 1, 2, and 4 hours) after application.

-

Data Analysis: The percentage reduction in TEWL from baseline is calculated and compared to the untreated control site.

Protocol for Sensory Panel Evaluation

Objective: To characterize the sensory attributes of this compound upon application to the skin.

Materials:

-

This compound

-

Reference emollients (e.g., a light, medium, and heavy emollient)

-

Trained sensory panel (n≥10)

-

Standardized evaluation forms

-

Controlled environment for evaluation

Procedure:

-

Panelist Training: Panelists are trained on the definitions and rating scales for various sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, softness).

-

Sample Preparation: Samples of this compound and reference emollients are prepared in identical, coded containers.

-

Application: Panelists apply a standardized amount of each sample to a designated area of their forearm.

-

Evaluation: Panelists rate the sensory attributes at different time points (e.g., during application, 1 minute after, and 5 minutes after) using a structured scale (e.g., a 10-point scale).

-

Data Analysis: The mean scores for each attribute are calculated and statistically analyzed to create a sensory profile for this compound and compare it to the reference emollients.

Protocol for Spreadability Testing

Objective: To quantitatively measure the spreadability of this compound.

Materials:

-

Texture Analyzer with a spreadability rig (e.g., cone probe)

-

Glass or synthetic skin substrate

-

This compound

Procedure:

-

Sample Preparation: A defined volume of this compound is placed onto the center of the substrate.

-

Instrument Setup: The texture analyzer is fitted with the spreadability rig, and the test parameters (e.g., probe speed, force, distance) are set.

-

Measurement: The probe is brought into contact with the sample and a compression test is performed. The force required to spread the sample is measured.

-

Data Analysis: The area under the force-distance curve represents the work of spreading. This can be compared with other emollients to rank their spreadability. A lower work of spreading indicates easier spreadability.[10]

Visualizations

The following diagrams illustrate the experimental workflows for evaluating this compound.

Caption: Workflow for Skin Hydration and TEWL Measurement.

Caption: Workflow for Sensory Panel Evaluation of Emollients.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic and skincare products. However, as with any raw material, it is recommended to review the Material Safety Data Sheet (MSDS) from the supplier. It is important to note that while the base molecule, 2-octyldodecanol, has been shown to be a mild skin irritant in some studies, particularly on rabbits, the ester form (this compound) is expected to have a different toxicological profile. Formulators should conduct appropriate safety testing on their final formulations.

Conclusion

This compound is a versatile emollient that can be incorporated into a wide range of skincare and cosmetic products to enhance skin feel, spreadability, and hydration. The protocols outlined in this document provide a framework for formulators and researchers to evaluate its performance and sensory characteristics, enabling the development of effective and consumer-appealing products. Further studies are recommended to generate specific quantitative data for this ingredient to fully substantiate its benefits in various formulations.

References

- 1. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 74051-84-6 [m.chemicalbook.com]

- 7. 1-Dodecanol,2-octyl-,acetate-Molbase [molbase.com]

- 9. Moisturizing Cream Spreadability [brookfieldengineering.com]

- 10. dovepress.com [dovepress.com]

Application of 2-Octyldodecyl Acetate in Topical Drug Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topical drug delivery offers a non-invasive approach to treating local skin conditions and, in some cases, for systemic absorption. The primary challenge in topical delivery is overcoming the barrier function of the stratum corneum, the outermost layer of the skin. Chemical penetration enhancers are frequently incorporated into topical formulations to transiently and reversibly modulate the stratum corneum's resistance, thereby increasing drug permeation.

This document provides detailed application notes and protocols for the use of 2-octyldodecyl acetate as a penetration enhancer in topical drug delivery. Due to a lack of extensive research on this compound specifically, this document will leverage data and mechanisms associated with its parent alcohol, 2-octyldodecanol . The branched, long-chain nature of the 2-octyldodecyl moiety is the primary driver of its interaction with skin lipids, making 2-octyldodecanol a relevant and well-studied proxy. 2-octyldodecanol is a fatty alcohol known for its emollient and solvent properties, and its ability to enhance the penetration of active pharmaceutical ingredients (APIs) into the skin.[1]

Mechanism of Action: Disruption of Stratum Corneum Lipids

The primary mechanism by which 2-octyldodecanol enhances skin penetration is through the disruption of the highly ordered intercellular lipid structure of the stratum corneum. The stratum corneum lipids, primarily composed of ceramides, cholesterol, and free fatty acids, are arranged in tightly packed lamellar bilayers, which form the main barrier to drug diffusion.

2-octyldodecanol, with its branched alkyl chain, inserts itself into these lipid bilayers, increasing their fluidity and creating defects in their packing. This disordering of the lipid lamellae reduces the diffusional resistance of the stratum corneum, allowing drug molecules to more easily partition into and permeate through the skin barrier. Spectroscopic techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy have been used to demonstrate this lipid fluidization effect. By analyzing the stretching vibrations of the methylene groups (CH2) in the lipid acyl chains, researchers can observe a shift to higher wavenumbers, indicating a more disordered or fluid state of the lipids after treatment with penetration enhancers like 2-octyldodecanol.

Mechanism of this compound (as 2-Octyldodecanol) as a Penetration Enhancer.

Quantitative Data on Permeation Enhancement

The effectiveness of 2-octyldodecanol as a penetration enhancer has been demonstrated in vitro. The following table summarizes the enhancement effect of 2-octyldodecanol on the permeation of formoterol fumarate.

| Active Pharmaceutical Ingredient (API) | Formulation Base | Enhancer Concentration | Skin Model | Permeation Enhancement (Fold Increase) | Reference |

| Formoterol Fumarate | Ethylene-Vinyl Acetate (EVA) copolymer matrix patch | 1.0 mg/cm² | Rat and Human Skin (in vitro) | Remarkable enhancement (quantitative fold-increase not specified, but significantly higher than control) | [2] |

| Naproxen | Topical Vehicle | Not Specified | Not Specified | Evaluated as a potential dermal permeation enhancer |

Safety and Irritation Potential

2-Octyldodecanol is widely used in cosmetic and topical pharmaceutical formulations and is generally regarded as a non-toxic and non-irritant excipient at typical use levels. However, some studies have indicated that undiluted 2-octyldodecanol may cause mild to severe skin irritation upon prolonged or repeated exposure.[3] In a study involving ethylene-vinyl acetate matrix patches, the incorporation of 2-octyldodecanol resulted in a slight increase in the primary irritation index, though the irritation was still classified as mild.[2] As with any excipient, it is crucial to conduct formulation-specific safety and irritation studies. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that 2-octyldodecanol is safe as currently used in cosmetics.[4][5]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the general procedure for evaluating the effect of this compound (as 2-octyldodecanol) on the permeation of an API using vertical Franz diffusion cells.

Workflow for In Vitro Skin Permeation Study.

Materials and Equipment:

-

Vertical Franz diffusion cells

-

Water bath with circulator

-

Magnetic stirrers

-

Excised human or animal skin (e.g., porcine ear skin)

-

Phosphate buffered saline (PBS), pH 7.4

-

Test formulation containing API and this compound

-

Control formulation (without this compound)

-

Syringes and needles for sampling

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Skin Membrane Preparation:

-

Thaw frozen excised skin at room temperature.

-

Carefully remove any subcutaneous fat and connective tissue.

-

Cut the skin into sections large enough to fit the Franz diffusion cells.

-

Hydrate the skin sections in PBS for at least 30 minutes before mounting.

-

-

Franz Cell Assembly:

-

Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

-

Ensure a leak-proof seal.

-

-

Receptor Compartment:

-

Fill the receptor compartment with freshly prepared and degassed PBS, ensuring no air bubbles are trapped beneath the skin.

-

Place a small magnetic stir bar in the receptor compartment.

-

-

Equilibration:

-

Place the assembled Franz cells in a water bath set to 32°C to maintain the skin surface temperature.

-

Allow the system to equilibrate for at least 30 minutes.

-

-

Formulation Application:

-

Apply a known amount of the test or control formulation evenly onto the surface of the skin in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

-

-

Sample Analysis:

-

Analyze the collected samples for the concentration of the API using a validated analytical method, such as HPLC.

-

-

Data Analysis:

-

Plot the cumulative amount of drug permeated per unit area against time.

-

Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.

-

Calculate the enhancement ratio (ER) by dividing the flux of the API from the formulation containing this compound by the flux from the control formulation.

-

Protocol 2: ATR-FTIR Spectroscopy for Mechanistic Studies

This protocol provides a general outline for using ATR-FTIR spectroscopy to investigate the effect of this compound on the organization of stratum corneum lipids.

Materials and Equipment:

-

FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

Excised stratum corneum or full-thickness skin

-

Solution of this compound in a suitable vehicle (e.g., ethanol)

-

Control vehicle

Procedure:

-

Sample Preparation:

-

Cut a piece of excised skin or stratum corneum to a size that will cover the ATR crystal.

-

-

Baseline Spectrum:

-

Mount the dry, untreated skin sample onto the ATR crystal, ensuring good contact.

-

Collect a baseline FTIR spectrum of the untreated stratum corneum. The typical spectral range of interest for lipid analysis is 3000-2800 cm⁻¹ (for C-H stretching vibrations).

-

-

Treatment:

-

Remove the skin sample and apply a defined amount of the this compound solution or the control vehicle to the stratum corneum surface.

-

Allow the treatment to proceed for a specified period (e.g., 1-4 hours) in a controlled environment.

-

-

Post-Treatment Spectrum:

-

After the treatment period, gently wipe off any excess formulation from the skin surface.

-

Remount the treated skin sample on the ATR crystal.

-

Collect FTIR spectra at various time points to monitor the changes in the stratum corneum lipids.

-

-

Data Analysis:

-

Analyze the positions of the symmetric (νsCH₂) and asymmetric (νasCH₂) methylene stretching bands, typically located around 2850 cm⁻¹ and 2920 cm⁻¹, respectively.

-

An increase in the wavenumber (a shift to a higher frequency) of these peaks indicates an increase in the conformational disorder (fluidity) of the lipid alkyl chains, confirming the disruptive action of the penetration enhancer.

-

Protocol 3: Preparation of a Topical Gel Formulation

This protocol describes a general method for preparing a simple topical gel containing this compound.

Ingredients:

-

Carbomer 940 (gelling agent)

-

This compound (penetration enhancer)

-

Propylene glycol (co-solvent and humectant)

-

Triethanolamine (neutralizing agent)

-

Purified water

-

Active Pharmaceutical Ingredient (API)

Procedure:

-

Disperse the Gelling Agent:

-

Slowly disperse Carbomer 940 in purified water with constant stirring until a uniform, lump-free dispersion is formed.

-

-